molecular formula C8H11NO2S B13174235 (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid

Cat. No.: B13174235
M. Wt: 185.25 g/mol
InChI Key: KGATZGKFEJXZOA-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid is a chiral amino acid derivative featuring a 3-methylthiophene substituent on the β-carbon of its propanoic acid backbone. The thiophene ring, a sulfur-containing aromatic heterocycle, distinguishes this compound from canonical amino acids. This compound is structurally analogous to sulfur-containing amino acids like cysteine derivatives but differs in the aromaticity and substitution pattern of its side chain.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

KGATZGKFEJXZOA-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and similar molecules:

Compound Name Substituent Structure Molecular Weight (g/mol) Functional Groups/Features Notable Properties/Applications References
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid 3-methylthiophene 215.28* Aromatic thiophene, methyl group Potential bioactivity in drug design N/A (Target)
D-Tryptophan [(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid] Indole ring 204.22 Indole NH group, aromaticity Neurotransmitter precursor, D-amino acid
S-Allyl-L-cysteine [(2R)-2-amino-3-(allylsulfanyl)propanoic acid] Allyl sulfanyl group 163.23 Alkenyl chain, thioether linkage Antioxidant, garlic-derived metabolite
Carbocysteine [(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid] Carboxymethyl sulfanyl group 179.19 Additional carboxylic acid, thioether Mucolytic agent, metal-binding capacity
(2R)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid Trifluoromethyl-phenyl 247.22 CF3 group, aromatic ring Enhanced metabolic stability
(2R)-2-amino-3-(((2-chlorophenyl)(diphenyl)methyl)sulfanyl)propanoic acid Bulky trityl-like sulfanyl group ~430.0† Chlorophenyl, diphenyl substituents Kinesin spindle protein inhibition
(2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid (AAP) Allyl sulfinyl group 181.23 Sulfoxide (S=O), chiral center at sulfur Charge density modulation in proteins

*Calculated using standard atomic weights. †Estimated based on substituents.

Key Comparative Analysis

Aromatic vs. Aliphatic Substituents
  • Thiophene vs. Indole/Phenyl : The target compound’s thiophene ring provides sulfur-mediated π-stacking and lower electron density compared to indole (D-Tryptophan) or phenyl groups. This may reduce hydrogen-bonding capacity but enhance hydrophobic interactions in biological systems .
  • Methylthiophene vs. Trifluoromethyl-Phenyl : The trifluoromethyl group in introduces strong electron-withdrawing effects and lipophilicity, whereas the methylthiophene offers moderate steric hindrance without significant polarity.
Sulfur Oxidation States
  • Thioether (S-Allyl-L-cysteine) vs. This oxidation state difference impacts reactivity and interactions with enzymes or receptors.
Functional Group Complexity
  • Carboxymethyl Sulfanyl (Carbocysteine) : The additional carboxylic acid in Carbocysteine enhances metal-binding capacity and solubility, making it suitable for mucolytic applications. In contrast, the methylthiophene in the target compound lacks ionizable groups, favoring membrane permeability.

Research Findings and Implications

  • Pharmacokinetics : Thiophene-containing compounds often exhibit improved metabolic stability over phenyl derivatives due to reduced cytochrome P450 oxidation .
  • Receptor Interactions: The quinolinyl-containing compound in demonstrates π-stacking with tyrosine residues, suggesting the target compound’s thiophene could engage in similar interactions, albeit with weaker dipole effects.
  • Synthetic Accessibility : The methylthiophene substituent is less synthetically challenging than the trifluoromethyl-phenyl group or trityl-sulfanyl moieties , making the target compound a viable candidate for medicinal chemistry optimization.

Biological Activity

(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid, also known as a thiophene-based amino acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiophene ring, along with an amino group, suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H13NO2SC_{10}H_{13}NO_2S, with a molecular weight of approximately 199.27 g/mol. The stereochemistry indicated by (2R) refers to the specific spatial arrangement around the chiral center, which can influence the compound's biological interactions and efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • π-π Interactions : The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may have antioxidant properties, which could help mitigate oxidative stress in cells.
  • Neuroprotective Effects : There is emerging evidence that thiophene derivatives may protect neuronal cells from apoptosis, potentially useful in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of thiophene-based compounds have shown activity against bacterial strains, indicating potential as antimicrobial agents.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Study 1: Neuroprotective Effects

A study conducted by researchers at the University of Missouri assessed the neuroprotective effects of this compound on cultured neuronal cells. The results indicated a significant reduction in cell death induced by oxidative stress when treated with the compound compared to controls, suggesting its potential role in neuroprotection .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various thiophene derivatives, including this compound, was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
(2R)-2-amino-3-(4-methylthiophen-2-yl)propanoic acidMethyl group on the thiophene ringModerate neuroprotective effects
(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acidBromine substitutionEnhanced antimicrobial properties
(2R)-2-amino-3-(4-chlorothiophen-2-yl)propanoic acidChlorine substitutionStronger enzyme inhibition

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